4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride
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Overview
Description
4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl fluoride group, a nitroso group, and a chloroethyl group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride involves multiple steps, typically starting with the preparation of the benzenesulfonyl fluoride core. The introduction of the chloroethyl and nitroso groups is achieved through specific reaction conditions that ensure the stability and reactivity of the final product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride and nitroso groups into target molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride involves its interaction with molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to their modification and inhibition. The nitroso group can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, 4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride is unique due to its combination of sulfonyl fluoride, nitroso, and chloroethyl groups. Similar compounds include:
4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonamide: Lacks the fluoride group but shares similar reactivity.
4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonic acid: Contains a sulfonic acid group instead of fluoride, affecting its solubility and reactivity.
N-(2-Chloroethyl)-4-{[(2-chloroethyl)(nitroso)carbamoyl]amino}butanamide: A structurally related compound with different applications and reactivity profiles.
Properties
CAS No. |
13991-78-1 |
---|---|
Molecular Formula |
C9H9ClFN3O4S |
Molecular Weight |
309.70 g/mol |
IUPAC Name |
4-[[2-chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H9ClFN3O4S/c10-5-6-14(13-16)9(15)12-7-1-3-8(4-2-7)19(11,17)18/h1-4H,5-6H2,(H,12,15) |
InChI Key |
SUUDTAKROFWZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N(CCCl)N=O)S(=O)(=O)F |
Origin of Product |
United States |
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